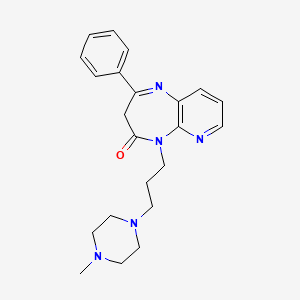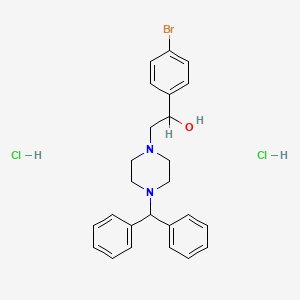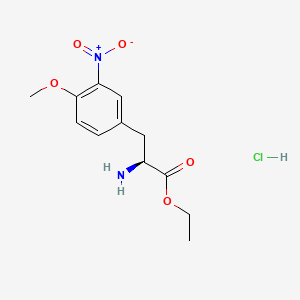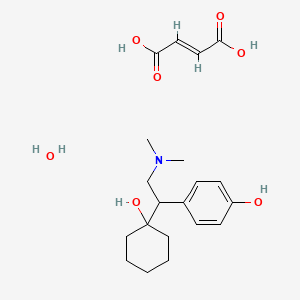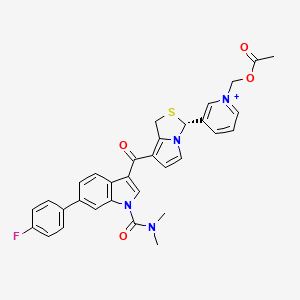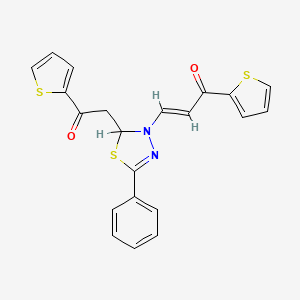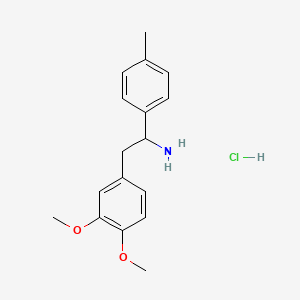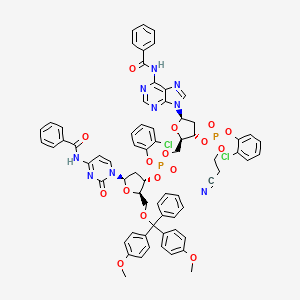
4H-1-Benzopyran-4-one, 2-(dimethylamino)-7-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-1-Benzopyran-4-one, 2-(dimethylamino)-7-phenyl- is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 2-(dimethylamino)-7-phenyl- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-hydroxyacetophenone with an appropriate aldehyde in the presence of a base to form the benzopyran core. Subsequent functionalization steps introduce the dimethylamino and phenyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for research and potential commercial applications.
化学反応の分析
Types of Reactions
4H-1-Benzopyran-4-one, 2-(dimethylamino)-7-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the molecule, enabling the synthesis of derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
4H-1-Benzopyran-4-one, 2-(dimethylamino)-7-phenyl- has several scientific research applications:
Chemistry: The compound is studied for its reactivity and potential as a building block for more complex molecules.
Biology: Researchers investigate its interactions with biological systems, including its potential as a therapeutic agent.
Medicine: The compound’s biological activity makes it a candidate for drug development, particularly in areas such as anti-inflammatory and anticancer research.
Industry: Its unique chemical properties may find applications in the development of new materials or chemical processes.
作用機序
The mechanism of action of 4H-1-Benzopyran-4-one, 2-(dimethylamino)-7-phenyl- involves its interaction with specific molecular targets within biological systems. The dimethylamino group may facilitate binding to certain receptors or enzymes, while the phenyl group can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.
類似化合物との比較
Similar Compounds
4H-1-Benzopyran-4-one, 2-methyl-: This compound lacks the dimethylamino and phenyl groups, resulting in different chemical and biological properties.
4H-1-Benzopyran-4-one, 5-hydroxy-6,7-dimethoxy-2-(4-methoxyphenyl)-:
4H-1-Benzopyran-4-one, 2-(3,4-dimethoxyphenyl)-5-hydroxy-3,6,7-trimethoxy-: This compound features multiple methoxy groups, which can influence its chemical behavior and biological activity.
Uniqueness
4H-1-Benzopyran-4-one, 2-(dimethylamino)-7-phenyl- is unique due to the presence of both dimethylamino and phenyl groups. These functional groups contribute to its distinct chemical properties, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
83767-00-4 |
|---|---|
分子式 |
C17H15NO2 |
分子量 |
265.31 g/mol |
IUPAC名 |
2-(dimethylamino)-7-phenylchromen-4-one |
InChI |
InChI=1S/C17H15NO2/c1-18(2)17-11-15(19)14-9-8-13(10-16(14)20-17)12-6-4-3-5-7-12/h3-11H,1-2H3 |
InChIキー |
UZULGVBHYDKJOC-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC(=O)C2=C(O1)C=C(C=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


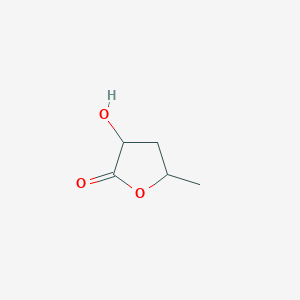
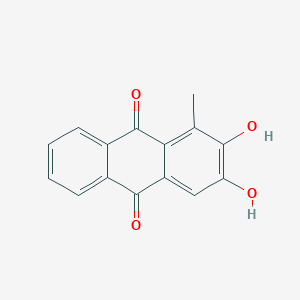
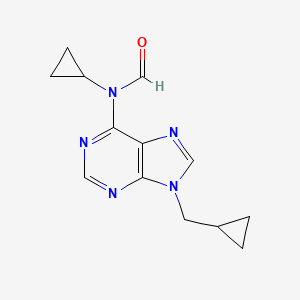
![ethyl N-[11-[2-(tert-butylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrochloride](/img/structure/B12762574.png)
![ethyl 14-methyl-16-oxo-8-oxa-12-thia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaene-13-carboxylate](/img/structure/B12762579.png)
